![molecular formula C26H28N2O6 B14270380 (E,E)-N,N'-(1,4-Phenylene)bis[1-(2,3,4-trimethoxyphenyl)methanimine] CAS No. 141334-23-8](/img/structure/B14270380.png)
(E,E)-N,N'-(1,4-Phenylene)bis[1-(2,3,4-trimethoxyphenyl)methanimine]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E,E)-N,N’-(1,4-Phenylene)bis[1-(2,3,4-trimethoxyphenyl)methanimine] is an organic compound characterized by its unique structure, which includes a 1,4-phenylene core linked to two 2,3,4-trimethoxyphenyl groups through methanimine linkages
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E,E)-N,N’-(1,4-Phenylene)bis[1-(2,3,4-trimethoxyphenyl)methanimine] typically involves the condensation reaction between 1,4-phenylenediamine and 2,3,4-trimethoxybenzaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol, and a catalytic amount of acid, such as hydrochloric acid or acetic acid. The reaction mixture is heated to promote the formation of the imine bonds, resulting in the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
(E,E)-N,N’-(1,4-Phenylene)bis[1-(2,3,4-trimethoxyphenyl)methanimine] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Substitution: The methoxy groups on the phenyl rings can undergo nucleophilic substitution reactions with reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in ethanol.
Major Products Formed
Oxidation: Corresponding oxides and quinones.
Reduction: Primary amines.
Substitution: Phenols or other substituted derivatives.
Aplicaciones Científicas De Investigación
(E,E)-N,N’-(1,4-Phenylene)bis[1-(2,3,4-trimethoxyphenyl)methanimine] has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mecanismo De Acción
The mechanism of action of (E,E)-N,N’-(1,4-Phenylene)bis[1-(2,3,4-trimethoxyphenyl)methanimine] involves its interaction with specific molecular targets. The compound can bind to metal ions through its imine nitrogen atoms, forming stable complexes. These complexes can then participate in various biochemical pathways, potentially leading to biological effects such as enzyme inhibition or activation. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl acetoacetate: An ester used in the synthesis of various organic compounds.
1-(4-Fluorophenyl)piperazine: A compound with applications in medicinal chemistry.
Uniqueness
(E,E)-N,N’-(1,4-Phenylene)bis[1-(2,3,4-trimethoxyphenyl)methanimine] is unique due to its specific structural features, which include multiple methoxy groups and imine linkages
Propiedades
Número CAS |
141334-23-8 |
|---|---|
Fórmula molecular |
C26H28N2O6 |
Peso molecular |
464.5 g/mol |
Nombre IUPAC |
1-(2,3,4-trimethoxyphenyl)-N-[4-[(2,3,4-trimethoxyphenyl)methylideneamino]phenyl]methanimine |
InChI |
InChI=1S/C26H28N2O6/c1-29-21-13-7-17(23(31-3)25(21)33-5)15-27-19-9-11-20(12-10-19)28-16-18-8-14-22(30-2)26(34-6)24(18)32-4/h7-16H,1-6H3 |
Clave InChI |
WJDJLBSZUUJGOT-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(C=C1)C=NC2=CC=C(C=C2)N=CC3=C(C(=C(C=C3)OC)OC)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



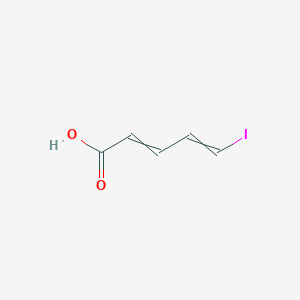

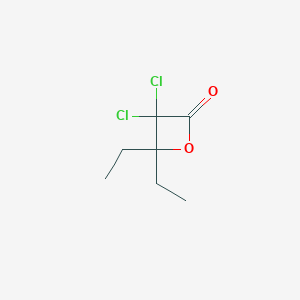

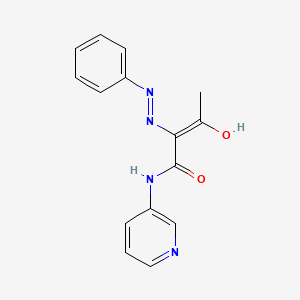
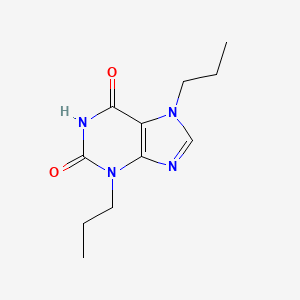
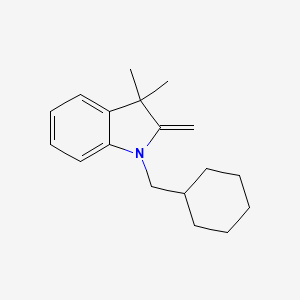

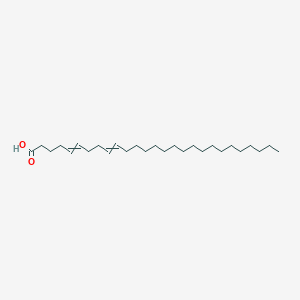
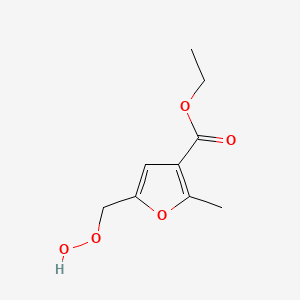
![10,10-Difluorobicyclo[4.3.1]deca-1,3,5-triene](/img/structure/B14270356.png)
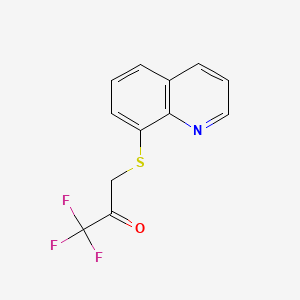
![(E,E)-N,N'-(Hexane-1,6-diyl)bis[1-(4-methylphenyl)methanimine]](/img/structure/B14270368.png)
